molecular formula C8H14Cl2N2O2 B13654710 (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride

Katalognummer: B13654710
Molekulargewicht: 241.11 g/mol
InChI-Schlüssel: PFYSHCLKSHGDJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H12N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methoxypyridinyl group, and an ethan-1-ol moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of 6-methoxypyridin-3-amine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and alkylating agents. The reactions are typically conducted under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the amino and methoxy groups in this compound makes it unique compared to its analogs. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Eigenschaften

Molekularformel

C8H14Cl2N2O2

Molekulargewicht

241.11 g/mol

IUPAC-Name

2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI-Schlüssel

PFYSHCLKSHGDJW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C(CO)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.